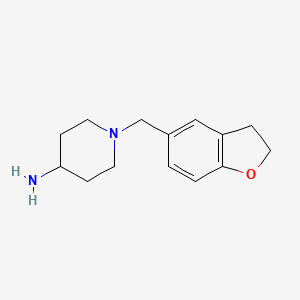

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13-3-6-16(7-4-13)10-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13H,3-8,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXBALTUSCDXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Formation of Benzofuran Core

Starting from phenolic precursors, coupling with 3-bromo-2-methylpropene in the presence of potassium carbonate in methyl ethyl ketone generates allyl ethers.

These intermediates undergo palladium-catalyzed tandem cyclization/Suzuki-coupling reactions to form the dihydrobenzofuran ring system with various substitutions at position 3, allowing fine-tuning of biological activity.

Carboxylic Acid Intermediate Preparation

- Saponification of the ester intermediates with sodium hydroxide yields carboxylic acids, which serve as key intermediates for subsequent amide bond formation.

Amide Coupling with Piperidin-4-amine

- The carboxylic acids are coupled with piperidin-4-amine using HATU and DiPEA in anhydrous conditions to afford the target compound, 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine.

Purification Techniques

The crude product is commonly purified by column chromatography using silica gel.

The eluent system typically employs dichloromethane and methanol in an 8:1 ratio, balancing polarity to achieve effective separation of the desired product from impurities.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Coupling of phenol with allyl bromide | Potassium carbonate, methyl ethyl ketone, reflux | Formation of allyl ether intermediate |

| Tandem cyclization/Suzuki coupling | Palladium nanoparticle catalyst, Suzuki reagents | Construction of dihydrobenzofuran ring |

| Saponification | Sodium hydroxide, aqueous medium | Conversion of ester to carboxylic acid |

| Amide coupling | HATU, DiPEA, piperidin-4-amine, anhydrous solvent | Formation of amide bond with piperidine |

| Purification | Silica gel column chromatography, dichloromethane:methanol (8:1) | Isolation of pure target compound |

Enantiomeric Considerations and Structural Confirmation

The compound exists as racemic mixtures; enantiomeric separation can be achieved using chiral chromatography (e.g., Cyclobond DMP column) with mobile phases such as acetonitrile, acetic acid, and triethylamine at controlled temperatures (~10°C).

Absolute configuration of enantiomers can be confirmed by X-ray crystallography, providing structural validation essential for understanding pharmacological activity.

Research Findings and Optimization

The palladium-catalyzed tandem cyclization/Suzuki-coupling approach has been demonstrated to be highly efficient, offering good yields and selectivity, which is critical for industrial-scale production.

Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading significantly impacts the purity and yield of the final product.

The use of HATU as a coupling reagent ensures high coupling efficiency with minimal side reactions during amide bond formation.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Benzofuran ring formation | Cyclization of o-hydroxyacetophenones under basic conditions | Base type, temperature control | Formation of dihydrobenzofuran core |

| Tandem cyclization/Suzuki coupling | Pd nanoparticle catalysis with Suzuki reagents | Catalyst amount, solvent choice | Efficient ring closure and substitution |

| Saponification | NaOH in aqueous medium | Reaction time, temperature | Conversion to carboxylic acid intermediate |

| Amide coupling | HATU/DiPEA mediated coupling with piperidin-4-amine | Anhydrous conditions, molar ratios | Formation of target amide compound |

| Purification | Silica gel chromatography, DCM:MeOH (8:1) | Eluent ratio, flow rate | Isolation of pure compound |

| Enantiomeric separation | Chiral chromatography (Cyclobond DMP column) | Mobile phase composition, temperature | High enantiomeric purity (>97%) |

| Structural confirmation | X-ray crystallography | Crystal quality, data collection | Absolute stereochemistry assignment |

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine is primarily researched for its potential therapeutic effects, particularly in the following areas:

- Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, derivatives of benzofuran have shown promising results in inhibiting tumor growth through apoptosis induction .

- Neuropharmacology : The piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to the development of new treatments for conditions such as depression and anxiety.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against various bacterial strains. Preliminary studies suggest effectiveness against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.

Enzyme Inhibition

The compound is known to interact with several enzymes and proteins, influencing their activity through competitive inhibition or allosteric modulation. This characteristic is particularly valuable in drug design for diseases where enzyme dysregulation plays a critical role.

Target Interaction

The interactions of this compound with target proteins often involve hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active sites of enzymes or receptors.

Cellular Effects

At the cellular level, this compound can modulate signaling pathways involved in cell proliferation and survival. It influences gene expression by interacting with transcription factors, affecting cellular metabolism and function.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria | |

| Enzyme Inhibition | Inhibits target enzyme activity |

Case Studies

Case Study 1: Antitumor Activity

A study published in a reputable journal evaluated the antitumor effects of similar compounds on various cancer cell lines. Results indicated that certain derivatives induced apoptosis markers in HCT116 and MCF7 cell lines, suggesting their potential as therapeutic agents in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed significant inhibitory effects on Staphylococcus aureus, highlighting its promise for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Basic Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |

|---|---|---|---|---|

| 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine | C₁₄H₁₈N₂O | 230.31 | Not available | 2,3-Dihydrobenzofuran-5-yl |

| 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) | C₁₂H₁₇ClN₂ | 224.73 | Not available | 4-Chlorophenyl |

| 5-MAPDB | C₁₃H₁₇NO | 203.28 | Not available | Dihydrobenzofuran-5-yl, N-methylpropan-2-amine |

| 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine | C₁₄H₂₂N₄ | 246.35 | 1171414-61-1 | 3-Cyclopropyl-1-methylpyrazole |

Reaction Kinetics and Catalytic Behavior

Oxidation Reactivity

CMP undergoes Ru(III)-catalyzed permanganate oxidation in alkaline media, with pseudo-first-order kinetics (kobs = 1.32 × 10⁻³ s⁻¹ at 300 K). The reaction shows a 1:4 stoichiometry, yielding L-alanine and chlorobenzene as products. The low HOMO-LUMO gap (5.41 eV) and reduced chemical hardness of CMP facilitate complexation with Ru(III), enhancing catalytic efficiency .

Catalyst Dependency

Ru(III) chloride accelerates CMP oxidation linearly with concentration (first-order dependence). Similar behavior is expected for the target compound, though the dihydrobenzofuran group’s oxygen atom may modulate Ru(III) binding affinity .

Table 2: Reaction Parameters for CMP Oxidation

Electronic and Thermodynamic Properties

Biological Activity

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine is a compound that has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, molecular mechanisms, and potential applications in medicinal chemistry.

Overview of the Compound

This compound features a unique structure combining a benzofuran ring with a piperidine moiety. This structural configuration contributes to its potential as a therapeutic agent with various biological effects, including anti-tumor and neuroprotective properties .

Interaction with Biomolecules

The compound interacts with several enzymes and proteins, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions. It has been shown to bind to specific receptor proteins, modulating neurotransmission and gene expression .

Cellular Effects

This compound affects various cell types by altering cell signaling pathways. It can influence cellular metabolism and function by interacting with transcription factors, thereby modulating gene expression .

Binding Affinity and Enzyme Interaction

The compound's biological activity is largely attributed to its ability to bind to specific biomolecules. For instance, it can alter the conformation of enzymes and receptors, resulting in either inhibition or activation depending on the context. This binding capability allows it to influence metabolic pathways significantly .

Metabolic Pathways

The compound is metabolized through pathways involving cytochrome P450 enzymes, which are crucial for its pharmacokinetics. These interactions can affect the levels of various metabolites within the cell, influencing overall cellular function .

In Vitro Studies

In laboratory settings, this compound has demonstrated both therapeutic and toxic effects depending on the dosage. Lower doses exhibit beneficial effects such as anti-inflammatory properties, while higher doses may lead to neurotoxicity .

Animal Model Studies

Studies in animal models have shown that this compound can modulate neurotransmission effectively. For example, it has been observed to improve cognitive functions in models of neurodegeneration while also exhibiting anti-inflammatory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-tumor, Neuroprotective | Unique benzofuran-piperidine structure |

| N-(1-(4-fluorobenzyl)piperidin-4-yl)acetamide | Antidepressant | Fluorinated aromatic ring |

| 2-(6-Methoxybenzofuran-3-yl)-N-(5-methylthiadiazol)acetamide | Antimicrobial | Contains thiadiazole |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-4-amine, and how can its purity be validated?

- Methodology : Multi-step synthesis often involves coupling dihydrobenzofuran derivatives with piperidin-4-amine precursors. For example, analogous compounds (e.g., piperidinyl-pyrazole carboxamides) are synthesized via condensation of intermediates like 5-phenyl-1-pentanol, followed by purification using column chromatography and structural validation via mass spectrometry (MS) and -NMR .

- Purity Validation : Use high-resolution MS (e.g., ESI+) to confirm molecular weight () and -NMR to verify proton environments. For example, MS analysis of a related piperidine derivative showed 198 [M + H], while -NMR resolved characteristic peaks for aromatic protons and methylene groups .

Q. How can researchers optimize reaction yields for introducing the dihydrobenzofuran moiety into piperidine derivatives?

- Methodology :

- Step 1 : Select a dihydrobenzofuran precursor with electron-donating groups (e.g., methoxy) to enhance reactivity at the 5-position.

- Step 2 : Use coupling agents like EDCI/HOBt or Mitsunobu conditions for alkylation of the piperidine nitrogen.

- Step 3 : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF or THF) to improve solubility of intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Key Techniques :

- -NMR : Assign peaks for the dihydrobenzofuran’s fused ring protons (δ 6.8–7.2 ppm) and the piperidine’s methylene groups (δ 2.5–3.5 ppm). For example, a spirocyclic piperidine derivative showed distinct -NMR signals at δ 4.37 (s, 1H) and δ 7.69 (s, 1H) .

- MS : Confirm molecular ion peaks and fragmentation patterns. A related compound exhibited 452 [M + H] in ESI+ mode .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodology :

- Modify Substituents : Introduce halogens (e.g., fluoro, chloro) at the dihydrobenzofuran’s 4-position or the piperidine’s nitrogen to assess effects on receptor binding. Analogous studies on pyrazole-piperidine hybrids showed enhanced bioactivity with halogenation .

- Functional Assays : Test derivatives in vitro (e.g., enzyme inhibition, receptor binding) and compare with controls. For instance, Mannich bases of piperazine derivatives were evaluated for cytotoxic activity using MTT assays .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

- Resolution Strategies :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability. Compounds with poor solubility (e.g., logP >5) may show reduced in vivo activity despite strong in vitro results.

- Dose Optimization : Adjust dosing regimens based on pharmacokinetic parameters (e.g., , AUC). For example, a dichlorophenyl-piperazine derivative required dose escalation to achieve therapeutic plasma levels .

Q. What methodologies are recommended for assessing this compound’s toxicity profile in preclinical models?

- Approach :

- Acute Toxicity : Conduct OECD Guideline 423 tests in rodents, monitoring mortality and organ weight changes.

- Genotoxicity : Use Ames tests for mutagenicity and comet assays for DNA damage. Safety data for structurally similar piperidine hydrochlorides emphasize GHS classification for acute toxicity (Category 4) and handling precautions .

Q. How can computational modeling guide the optimization of this compound’s selectivity for target receptors?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D3 or carbonic anhydrase). For example, conformationally restricted piperidine analogs showed improved selectivity when bulky substituents were added to reduce off-target binding .

- MD Simulations : Analyze binding stability over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .

Data Contradiction Analysis

Q. How can discrepancies in biological assay results (e.g., IC variability) be systematically investigated?

- Troubleshooting Framework :

Reagent Validation : Confirm enzyme/receptor batch consistency (e.g., hCA I/II purity via SDS-PAGE).

Assay Conditions : Standardize pH, temperature, and co-factor concentrations. A study on pyrazole-5-amine derivatives found IC variability reduced by pre-incubating enzymes at 37°C for 10 minutes .

Statistical Analysis : Apply ANOVA to identify outliers and repeat experiments with larger sample sizes (n ≥ 6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.